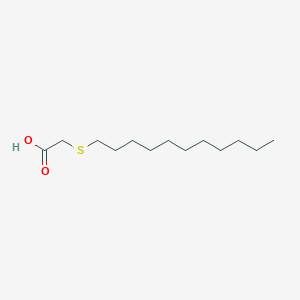

3-Thiatetradecanoic Acid

Description

Contextualization of Thia Fatty Acids within Contemporary Lipid Biochemistry

Thia-substituted fatty acids are a class of synthetic fatty acid analogues in which a methylene (B1212753) group in the carbon backbone is replaced by a sulfur atom. nih.govnih.gov This structural modification endows them with chemical properties similar to their natural fatty acid counterparts but with profoundly different metabolic fates and biological effects. researchgate.net The specific metabolic consequences of a thia fatty acid are largely dictated by the position of the sulfur atom within the acyl chain. researchgate.netresearchgate.net

In modern lipid biochemistry, thia fatty acids serve as invaluable molecular probes to investigate the intricate pathways of lipid metabolism. researchgate.net Their modified structure can render them resistant to or alter their susceptibility to enzymatic processes like β-oxidation, thereby allowing researchers to dissect specific metabolic routes. researchgate.netplos.org For instance, the placement of the sulfur atom determines whether the fatty acid will be a substrate for mitochondrial or peroxisomal oxidation pathways, or if it will inhibit these processes. researchgate.netnih.gov

Thia fatty acids are utilized in a variety of research applications, including the study of fatty acid oxidation, lipid transport, and the regulation of gene expression by nuclear receptors like peroxisome proliferator-activated receptors (PPARs). nih.govresearchgate.net Some thia fatty acids exhibit potent biological activities, such as hypolipidemic effects, anti-inflammatory properties, and antioxidant behavior, making them subjects of interest for understanding metabolic regulation and developing potential therapeutic strategies for metabolic disorders. nih.govgerli.com Furthermore, radiolabeled thia fatty acids, such as those containing fluorine-18, have been developed as probes for positron emission tomography (PET) imaging to non-invasively monitor fatty acid oxidation in tissues like the heart. elsevierpure.comsnmjournals.org

Rationale for Investigating 3-Thiatetradecanoic Acid as a Myristic Acid Analog in Metabolic Regulation

This compound, also known as tetradecylthioacetic acid (TTA), is a synthetic analogue of the 14-carbon saturated fatty acid, myristic acid. caymanchem.com The key feature that makes this compound a compelling tool for metabolic research is the substitution of the carbon at the 3-position (the β-position) with a sulfur atom. plos.org This strategic placement of the sulfur atom prevents the molecule from undergoing mitochondrial β-oxidation, the primary pathway for the catabolism of most fatty acids. researchgate.netnih.gov

Because it cannot be readily broken down for energy via the conventional β-oxidation spiral, this compound has a more sustained presence within the cell, allowing it to exert significant and prolonged effects on metabolic pathways. plos.org It is known to be a potent pan-agonist of peroxisome proliferator-activated receptors (PPARs), with a particular preference for the PPARα isoform. nih.govplos.org PPARα is a master regulator of lipid metabolism, and its activation by this compound leads to a cascade of downstream effects. researchgate.net

Historical Trajectories and Foundational Discoveries in this compound Research

The synthesis of long-chain thia fatty acids dates back to as early as 1920. researchgate.net However, the significant exploration of their metabolic effects, particularly those of this compound, began in earnest in the late 1980s and 1990s. Foundational research during this period established this compound as a non-β-oxidizable fatty acid analogue and a potent peroxisome proliferator. researchgate.net

Key early studies in rats demonstrated that chronic administration of this compound leads to a significant increase in the capacity for fatty acid oxidation and a marked reduction in plasma triacylglycerol and cholesterol levels. caymanchem.com A pivotal discovery was that 3-thia fatty acids, being resistant to mitochondrial β-oxidation, are instead metabolized through extramitochondrial ω-oxidation and subsequent peroxisomal β-oxidation, ultimately being excreted as shorter sulfoxy dicarboxylic acids. researchgate.netnih.gov

This foundational work also elucidated the molecular mechanisms underlying the observed metabolic changes. It was discovered that 3-thia fatty acids induce the expression of genes encoding for lipid-metabolizing enzymes, including those involved in peroxisomal β-oxidation and carnitine palmitoyltransferase-II (CPT-II). researchgate.net Furthermore, these studies identified 3-thia fatty acids as inducers of the nuclear receptors PPARα and RXRα, providing a crucial link between the compound and its wide-ranging effects on gene expression and lipid metabolism. researchgate.net These seminal investigations laid the groundwork for the contemporary use of this compound as a tool to unravel the complexities of metabolic regulation.

Interactive Data Tables

| Compound Name | Classification | Key Mentioned Role/Property |

|---|---|---|

| This compound | Thia Fatty Acid | Myristic acid analog, non-β-oxidizable, PPARα agonist |

| Myristic Acid | Saturated Fatty Acid | 14-carbon fatty acid, natural counterpart to this compound |

| 4-Thia Fatty Acids | Thia Fatty Acid | Inhibit fatty acid oxidation |

| Alkylthioacrylic Acids | Thia Fatty Acid | Inhibit fatty acid oxidation and esterification |

| 9-Thia Stearate | Thia Fatty Acid | Inhibitor of Δ9-desaturase |

| 10-Thia Stearate | Thia Fatty Acid | Inhibitor of dihydrosterculic acid synthesis |

| Oleic Acid | Monounsaturated Fatty Acid | Formation induced by this compound via Δ9-desaturase |

| Malonic Acid Semialdehyde-CoA ester | Metabolite | Metabolic product of 4-thia fatty acid oxidation |

Structure

3D Structure

Properties

IUPAC Name |

2-undecylsulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O2S/c1-2-3-4-5-6-7-8-9-10-11-16-12-13(14)15/h2-12H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZSSKBQAJULWPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCSCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047545 | |

| Record name | 3-Thiatetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116296-31-2 | |

| Record name | 2-(Undecylthio)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116296-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Thiatetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Derivatization of 3 Thiatetradecanoic Acid

Established Synthetic Pathways for 3-Thiatetradecanoic Acid

The synthesis of this compound and other thia fatty acids relies on well-established nucleophilic substitution reactions, providing a straightforward and adaptable approach to creating these modified lipids.

Elucidation of Chemical Reaction Schemes for Thia Fatty Acid Synthesis

The most common and direct method for synthesizing saturated 3-thia fatty acids involves the nucleophilic substitution reaction between an appropriate alkyl thiol and a halo-carboxylic acid, or conversely, an alkyl halide and a mercapto-carboxylic acid. researchgate.net For this compound, this is typically achieved by the S-alkylation of 3-mercaptopropionic acid with an 11-carbon alkyl halide, such as 1-bromoundecane, in the presence of a base. The base deprotonates the thiol group of 3-mercaptopropionic acid, forming a thiolate anion which then acts as a potent nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the bromide ion.

An alternative, equally viable pathway is the reaction of 1-undecanethiol (B1195683) with a 3-halopropionic acid, such as 3-bromopropionic acid or its corresponding ester. The general reaction scheme is illustrated below:

Scheme 1: General Synthesis of this compound

Route A: Alkylation of 3-mercaptopropionic acid

HS-CH₂CH₂-COOH + Br-(CH₂)₁₀CH₃ --(Base)--> CH₃(CH₂)₁₀-S-CH₂CH₂-COOH + HBr

Route B: Thiolation of 3-bromopropionic acid

CH₃(CH₂)₁₀-SH + Br-CH₂CH₂-COOH --(Base)--> CH₃(CH₂)₁₀-S-CH₂CH₂-COOH + HBr

This synthetic strategy is versatile and can be adapted to produce a wide range of thia fatty acids by varying the chain lengths of the alkyl halide and the mercapto-carboxylic acid precursors. researchgate.net

Optimization Strategies for Yield and Purity in this compound Production

Maximizing the yield and ensuring the high purity of the final product are critical for subsequent chemical and biological studies. Several strategies can be employed to optimize the synthesis of this compound.

| Parameter | Optimization Strategy | Rationale |

| Reaction Conditions | Control of temperature, reaction time, and stoichiometry of reactants. Use of phase-transfer catalysts (e.g., 18-crown-6) can be beneficial, particularly in two-phase systems. researchgate.net | Ensures complete reaction, minimizes side product formation (e.g., dialkylation), and enhances reaction rates. |

| Solvent Choice | Selection of an appropriate solvent (e.g., ethanol, DMF) that can dissolve both the reactants and the base. | Facilitates interaction between reactants, leading to a more efficient reaction. |

| Purification | Multiple purification steps are often necessary. Techniques include extraction, recrystallization, and column chromatography (e.g., silica (B1680970) gel chromatography). researchgate.net | Removes unreacted starting materials, salts, and by-products, leading to a product of high purity essential for analytical and biological assays. |

| Green Chemistry | Adopting principles of green chemistry, such as using less toxic reagents and solvents and improving atom economy, can lead to more sustainable and efficient syntheses. nih.gov | Reduces environmental impact and can improve overall process safety and cost-effectiveness. |

Purity is typically assessed by monitoring the melting point and using the analytical techniques described in section 2.3.

Rational Design and Semisynthesis of this compound Analogs

To explore structure-activity relationships (SAR), analogs of this compound are designed and synthesized. These modifications can probe the importance of specific structural features for biological activity.

Strategic Introduction of α-Substitutions and Other Functional Group Modifications

Modifications at the α-carbon (C-2 position) can significantly influence the compound's chemical reactivity and biological interactions. The Hell-Volhard-Zelinsky (HVZ) reaction is a classic method for the α-halogenation of carboxylic acids and can be applied to this compound. wikipedia.orgnih.gov This reaction involves treating the carboxylic acid with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃), followed by hydrolysis, to yield the α-bromo derivative.

Scheme 2: α-Bromination of this compound

CH₃(CH₂)₁₀-S-CH₂CH₂-COOH --(1. PBr₃, Br₂; 2. H₂O)--> CH₃(CH₂)₁₀-S-CH₂CH(Br)-COOH

This α-bromo analog can then serve as a precursor for the synthesis of other α-substituted derivatives, such as α-hydroxy or α-amino acids. Other modifications can include the introduction of double bonds (desaturation) into the alkyl chain, a process that has been observed metabolically for other thia fatty acids. nih.gov

Preparation of Ester and Amide Derivatives for Structure-Activity Relationship Studies

The carboxylic acid moiety of this compound is a prime target for derivatization to produce esters and amides. These derivatives often exhibit altered physicochemical properties, such as solubility and cell permeability, which are crucial for biological studies.

Esterification: Esters can be prepared by reacting this compound with an alcohol in the presence of an acid catalyst (Fischer esterification) or by first converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with an alcohol. libretexts.orgresearchgate.net

Scheme 3: Synthesis of Methyl 3-Thiatetradecanoate

CH₃(CH₂)₁₀-S-CH₂CH₂-COOH + CH₃OH --(H⁺ catalyst)--> CH₃(CH₂)₁₀-S-CH₂CH₂-COOCH₃ + H₂O

Amidation: Amides are typically synthesized by reacting the carboxylic acid with an amine. This reaction often requires a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to activate the carboxylic acid. khanacademy.orgnih.gov Alternatively, the more reactive acyl chloride can be reacted directly with an amine. libretexts.orgcfs.gov.hk

Scheme 4: Synthesis of 3-Thiatetradecanamide

CH₃(CH₂)₁₀-S-CH₂CH₂-COOH + NH₃ --(DCC)--> CH₃(CH₂)₁₀-S-CH₂CH₂-CONH₂

The synthesis of a series of ester and amide derivatives with varying alkyl and aryl groups allows for a systematic investigation of how these modifications impact the molecule's biological function. nih.gov

State-of-the-Art Analytical Techniques for Structural Elucidation and Purity Assessment

A suite of analytical methods is employed to confirm the structure of newly synthesized compounds and to assess their purity.

| Analytical Technique | Application for this compound and its Derivatives |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR and ¹³C NMR are the primary tools for structural elucidation. They provide detailed information about the carbon-hydrogen framework, confirming the position of the sulfur atom and any functional group modifications. researchgate.netnih.govnih.gov |

| Mass Spectrometry (MS) | Often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it is used to determine the molecular weight of the compound and its fragments, confirming the elemental composition. nih.govnih.gov |

| Gas Chromatography (GC) | Used to separate volatile compounds and assess the purity of the synthesized fatty acid, often after conversion to a more volatile ester form (e.g., methyl ester). researchgate.netcfs.gov.hknih.gov |

| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches, and can confirm the formation of ester or amide bonds in derivatives. researchgate.net |

| Melting Point Analysis | A sharp melting point is a good indicator of the purity of a solid crystalline compound like this compound. |

These techniques, used in combination, provide a comprehensive characterization of this compound and its derivatives, ensuring the integrity of the compounds used in further research.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of this compound in solution. aocs.org Both ¹H and ¹³C NMR provide critical information regarding the molecular framework, electronic environment of the nuclei, and the conformation of the alkyl chain.

In the ¹H NMR spectrum of this compound, distinct signals are expected. The protons on the carbon adjacent to the carboxylic acid group (C-2) would appear as a singlet, shifted downfield due to the influence of the sulfur atom and the carbonyl group. The protons of the methylene (B1212753) group adjacent to the sulfur on the longer alkyl chain (C-4) would also exhibit a characteristic downfield shift. The long chain of methylene protons in the undecyl group would resonate as a complex multiplet in the upfield region of the spectrum, while the terminal methyl group would appear as a distinct triplet.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon (C-1) would be the most downfield signal. The carbons flanking the sulfur atom (C-2 and C-4) would also have their resonances shifted downfield compared to their positions in the unsubstituted tetradecanoic acid, a direct consequence of the heteroatom's electronegativity. The remaining carbons of the undecyl chain would show characteristic signals in the aliphatic region of the spectrum. magritek.com Analysis of these chemical shifts, along with coupling constants observed in high-resolution spectra, allows for the unambiguous assignment of each proton and carbon in the molecule, confirming its structure. ilps.orgnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (-COOH) | 10-12 (singlet, broad) | 175-180 |

| C2 (-S-CH₂-COOH) | 3.3-3.5 (singlet) | 35-40 |

| C4 (-S-CH₂-C₁₀H₂₁) | 2.6-2.8 (triplet) | 30-35 |

| C5-C13 (-(CH₂)₉-) | 1.2-1.6 (multiplet) | 22-32 |

| C14 (-CH₃) | 0.8-0.9 (triplet) | ~14 |

Advanced Mass Spectrometry (MS) for Precise Molecular Characterization

Advanced mass spectrometry (MS) techniques are crucial for the precise determination of the molecular weight and for obtaining structural information through fragmentation analysis of this compound. researchgate.net Electrospray ionization (ESI) is a commonly employed soft ionization technique that allows for the analysis of the intact molecule, typically as a deprotonated species [M-H]⁻ in negative ion mode. nih.gov

High-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) analyzers, can determine the mass-to-charge ratio (m/z) with high accuracy, allowing for the confirmation of the elemental composition of this compound (C₁₃H₂₆O₂S). nih.govacs.org

Tandem mass spectrometry (MS/MS) provides further structural insights by inducing fragmentation of a selected precursor ion. For this compound, characteristic fragmentation patterns would involve cleavages at the C-S bonds, which are the most labile points in the structure. The resulting fragment ions can be used to confirm the position of the sulfur atom within the fatty acid chain. researchgate.net

Table 2: Experimental Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₂₆O₂S | nih.gov |

| Molecular Weight | 246.41 g/mol | nih.gov |

| Precursor Ion (m/z) | 245.1581 [M-H]⁻ | nih.gov |

| Ionization Mode | Negative (ESI) | nih.gov |

| Major Fragment Ions (m/z) | 201.1, 185.1 | nih.gov |

Chromatographic Methods (e.g., Gas Chromatography, High-Performance Liquid Chromatography) in Purity Determination

Chromatographic techniques are the cornerstone for assessing the purity of this compound, separating it from any starting materials, by-products, or other impurities. ugent.be

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. nih.govvtt.fi However, due to the low volatility of carboxylic acids, this compound must first be derivatized. nih.govimpact-solutions.co.uk A common derivatization procedure is esterification to form the more volatile fatty acid methyl ester (FAME). This is typically achieved by reacting the acid with methanol (B129727) in the presence of an acid catalyst. The resulting methyl 3-thiatetradecanoate can then be analyzed by GC, often coupled with a flame ionization detector (FID) for quantification or a mass spectrometer (GC-MS) for both identification and quantification of any impurities. chemicalbook.com

High-Performance Liquid Chromatography (HPLC) offers a versatile alternative for purity analysis without the need for derivatization. aocs.org Reversed-phase HPLC is the most common mode, where a nonpolar stationary phase is used with a polar mobile phase. nih.gov this compound, being a moderately polar compound, can be effectively separated from nonpolar and more polar impurities. Detection can be achieved using a UV detector, although the carboxyl group provides only weak chromophores. More sensitive detection can be achieved with an evaporative light scattering detector (ELSD) or, ideally, a mass spectrometer (LC-MS), which provides both high sensitivity and structural information for impurity profiling. nih.govdundee.ac.ukresearchgate.net

Table 3: Common Chromatographic Methods for the Analysis of Thia-Fatty Acids

| Technique | Derivatization Required | Typical Stationary Phase | Typical Detector |

|---|---|---|---|

| GC | Yes (e.g., Methyl Ester) | Polar (e.g., Polyethylene glycol) | FID, MS |

| HPLC | No (but can be used) | C18 or C8 (Reversed-Phase) | UV, ELSD, MS |

Compound Information

Table 4: List of Compounds

| Compound Name |

|---|

| This compound |

| Myristic acid |

| Tetradecanoic acid |

| Methyl 3-thiatetradecanoate |

| Oleic acid |

| Palmitoyl-CoA |

| Malonyl-CoA |

| Acetyl-CoA |

| 3-hydroxy-tetradecanoic acid |

| Tetradecanedioic acid |

| Dabsyl chloride |

| Acetyl-ACP |

| Malonyl-ACP |

| Palmitoyl-ACP |

| Linoleic acid |

| Alpha-linolenic acid |

Molecular Mechanisms and Metabolic Fates of 3 Thiatetradecanoic Acid

Modulation of Fatty Acid Catabolism by 3-Thiatetradecanoic Acid

The introduction of a sulfur atom at the C-3 position renders this compound resistant to direct mitochondrial β-oxidation. This structural modification fundamentally alters its metabolic processing, shunting it towards alternative catabolic routes and triggering significant changes in cellular lipid handling.

This compound and other 3-thia fatty acids are recognized as potent inducers of peroxisomal proliferation. nih.govresearchgate.netnih.gov This leads to an increased capacity for fatty acid oxidation within these organelles. nih.govcaymanchem.com Studies in rats have shown that administration of 3-thia fatty acids stimulates both mitochondrial and peroxisomal β-oxidation. researchgate.net Specifically, these compounds promote an increased transport of endogenous fatty acids into peroxisomes and mitochondria, enhancing their catabolism. researchgate.net The treatment has been observed to increase the gene expression and activity of key enzymes in the peroxisomal β-oxidation pathway, such as acyl-CoA oxidase. nih.govmdpi.com For instance, after 12 weeks of treatment with tetradecylthioacetic acid (TTA), the levels of fatty acyl-CoA oxidase mRNA increased approximately 8-fold. nih.gov This induction helps manage the lipid burden by enhancing the breakdown of fatty acids that are preferred substrates for peroxisomes, such as very-long-chain fatty acids and dicarboxylic acids. nih.govmdpi.com

Due to the sulfur atom at the C-3 position, this compound cannot be a substrate for the initial acyl-CoA dehydrogenase enzyme of the β-oxidation spiral. nih.gov Consequently, the compound is diverted to an alternative metabolic pathway, ω-oxidation, which becomes its primary catabolic route. nih.gov This process occurs in the smooth endoplasmic reticulum, primarily in the liver and kidneys. wikipedia.orgallen.in The ω-oxidation pathway involves a series of enzymatic reactions initiated by the hydroxylation of the terminal (ω) carbon of the fatty acid. wikipedia.org This initial step is catalyzed by cytochrome P450-dependent mixed-function oxidases. wikipedia.orgnih.gov The resulting ω-hydroxy fatty acid is then further oxidized first to an aldehyde and then to a dicarboxylic acid. wikipedia.org These shortened, dicarboxylic acid metabolites of this compound can then be excreted. dntb.gov.ua

The metabolic effects of thia-substituted fatty acids are critically dependent on the position of the sulfur atom within the acyl chain. A comparison between this compound and its positional isomer, 4-thiatetradecanoic acid, reveals starkly contrasting effects on fatty acid catabolism. researchgate.net

4-Thiatetradecanoic Acid (Even Position): This isomer can undergo a single cycle of β-oxidation. However, the resulting metabolite, an alkylthioacrylyl-CoA, accumulates in the mitochondria and inhibits further fatty acid oxidation. nih.gov This inhibition leads to a decrease in mitochondrial β-oxidation and a significant accumulation of triacylglycerols in the liver and heart. nih.govresearchgate.net

This divergence highlights that thia fatty acids with the sulfur atom in an odd-numbered position, like this compound, tend to increase fatty acid oxidation, whereas those with the sulfur in an even-numbered position inhibit it. researchgate.net

Table 1: Comparative Metabolic Effects of 3-Thia and 4-Thia Fatty Acid Isomers

| Metabolic Parameter | This compound (Odd Position) | 4-Thiatetradecanoic Acid (Even Position) |

|---|---|---|

| Mitochondrial β-Oxidation | Tends to increase researchgate.net | Decreased/Inhibited nih.govresearchgate.net |

| Peroxisomal Acyl-CoA Oxidase Activity | Increased researchgate.net | Increased researchgate.net |

| Hepatic Triacylglycerol (TAG) Levels | Decreased nih.gov | Profoundly increased researchgate.net |

| Plasma Triacylglycerol (TAG) Levels | Decreased researchgate.net | Unchanged researchgate.net |

| Primary Metabolic Fate | ω-oxidation nih.gov | Incomplete β-oxidation, metabolite accumulation nih.gov |

Receptor-Mediated Signaling and Transcriptional Regulation

Beyond its direct role in catabolic pathways, this compound functions as a signaling molecule, modulating the activity of nuclear receptors that are master regulators of gene expression related to lipid and glucose metabolism.

This compound is a well-established ligand for Peroxisome Proliferator-Activated Receptors (PPARs). caymanchem.comapexbt.com It is considered a pan-PPAR agonist, capable of activating all three PPAR isotypes (α, β/δ, and γ). nih.govmdpi.com PPARs are transcription factors that, upon activation by a ligand, form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. plos.org This binding regulates the transcription of a wide array of genes involved in fatty acid transport, activation, and oxidation, as well as glucose homeostasis and inflammation. nih.govmdpi.com The interaction of this compound with PPARs is a primary mechanism behind its ability to increase fatty acid catabolism and lower plasma lipid levels. nih.govcaymanchem.com Its structural features permit specific hydrophobic interactions and hydrogen bonding within the receptor's ligand-binding pocket, promoting a conformational change that enhances transcriptional activity. scbt.com

A notable effect of this compound is its ability to upregulate the expression of the gene for Δ9-desaturase (stearoyl-CoA desaturase-1). caymanchem.comnih.gov This enzyme catalyzes the insertion of a double bond between carbons 9 and 10 of saturated fatty acids, primarily converting stearic acid (18:0) into oleic acid (18:1n-9). wikipedia.orgnih.gov

Research in rats has demonstrated that treatment with this compound leads to a time- and dose-dependent increase in the hepatic mRNA levels of Δ9-desaturase. nih.gov This enhanced gene expression is accompanied by a corresponding increase in Δ9-desaturase enzyme activity. nih.gov Consequently, there is a significant rise in the content of oleic acid in the liver and in very-low-density lipoproteins (VLDL). caymanchem.comnih.gov This finding indicates that while promoting the oxidation of some fatty acids, this compound also actively remodels the fatty acid composition of cellular lipids by stimulating the biosynthesis of this key monounsaturated fatty acid. nih.gov

Table 2: Effect of Tetradecylthioacetic Acid (TTA) on Hepatic Gene Expression in Rats

| Gene | Treatment Duration | Fold Increase in mRNA Levels (vs. Control) |

|---|---|---|

| Fatty Acyl-CoA Oxidase | 1 Week | ~5-fold nih.gov |

| 12 Weeks | ~8-fold nih.gov | |

| Δ9-Desaturase | 1 Week | ~1.8-fold nih.gov |

| 12 Weeks | ~8-fold nih.gov |

Mechanisms of Mitochondrial Proliferation Induction

This compound, also known as tetradecylthioacetic acid (TTA), induces mitochondrial proliferation through its role as a potent activator of peroxisome proliferator-activated receptors (PPARs). uib.noplos.org TTA is a pan-PPAR agonist, activating all three isoforms (α, δ, and γ), with a particular preference for PPARα. uib.noplos.org PPARs are ligand-dependent transcription factors that play a crucial role in regulating energy metabolism. frontiersin.org

The activation of PPARs, especially PPARα and PPARγ, is fundamentally linked to the process of mitochondrial biogenesis. frontiersin.orgnih.gov This activation initiates a cascade of gene expression changes that promote the formation of new mitochondria. A key mediator in this pathway is the PPARγ co-activator 1α (PGC-1α), a master regulator of mitochondrial biogenesis. uib.nonih.govmdpi.com TTA treatment has been shown to upregulate PGC-1α, which in turn co-activates nuclear respiratory factors (NRF1/2) and mitochondrial transcription factor A (TFAM). nih.govresearchgate.nettermedia.pl This signaling cascade enhances the expression of genes encoding mitochondrial proteins and enzymes essential for fatty acid oxidation. nih.govresearchgate.net

Experimental evidence in hepatocytes treated with TTA confirms this mechanism, showing an induction of multiple mitochondrial biomarkers, including an increase in mitochondrial DNA, the enzyme citrate (B86180) synthase, and the messenger RNA (mRNA) of various mitochondrial proteins. uib.no Furthermore, functional analyses of mitochondria isolated from TTA-treated subjects have demonstrated an increased capacity for both electron transport and oxidative phosphorylation, indicating the formation of new, fully functional mitochondria. uib.no

Enzymatic Interactions and Inhibitory Profiles

Affinity and Kinetic Characterization of Myristoyl-CoA:Protein N-Myristoyltransferase (NMT) Interaction

This compound serves as a substrate for myristoyl-CoA:protein N-myristoyltransferase (NMT), an essential enzyme that catalyzes the covalent attachment of a 14-carbon fatty acid to the N-terminal glycine (B1666218) of a wide range of proteins. medchemexpress.complos.orgmedwinpublishers.com This modification, known as N-myristoylation, is critical for protein-membrane interactions and signal transduction. medwinpublishers.comresearchgate.net

While this compound is recognized as a substrate, detailed quantitative kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) for its interaction with human NMT1 or NMT2 are not extensively documented in the available scientific literature. nih.govresearchgate.net However, comparative affinity studies have provided some insight. Research comparing different thia-fatty acid isomers with the NMT enzyme from the yeast Saccharomyces cerevisiae indicated that the 4-thia isomer of tetradecanoic acid possesses a greater affinity for the enzyme than this compound. chapman.edunih.gov The same research noted that this compound exhibited a comparable affinity for both human NMT and yeast NMT. nih.gov

Table 1: Qualitative Affinity of Thia-Fatty Acid Isomers for N-Myristoyltransferase (NMT)

| Compound | Target Enzyme | Relative Affinity |

|---|---|---|

| This compound | Human NMT | Baseline |

| This compound | S. cerevisiae NMT | Comparable to Human NMT |

| 4-Thiatetradecanoic Acid | S. cerevisiae NMT | Higher than this compound |

Impact on Key Enzymes of Fatty Acid Oxidation (e.g., Acyl-CoA Oxidase, Carnitine Palmitoyltransferase)

Acyl-CoA Oxidase (ACO): TTA treatment leads to a notable increase in the activity and mRNA levels of acyl-CoA oxidase, the rate-limiting enzyme of peroxisomal β-oxidation. stir.ac.uknih.gov Studies in rats show that the induction of ACO mRNA occurs approximately 8 hours after TTA administration, with a subsequent rise in enzymatic activity observed after 12 hours. nih.gov This suggests a transcriptional upregulation of the ACO gene, mediated by TTA's action as a PPAR agonist.

Carnitine Palmitoyltransferase (CPT): The effect of TTA on the carnitine palmitoyltransferase system, which governs the entry of long-chain fatty acids into mitochondria for β-oxidation, is more complex.

CPT-II: In contrast to CPT-I, TTA administration results in a significant increase in both the enzyme activity and mRNA levels of mitochondrial CPT-II. nih.gov This enzyme is located on the inner mitochondrial membrane and completes the transfer of the fatty acyl group into the mitochondrial matrix. The upregulation of CPT-II appears to be a key mechanism by which TTA enhances mitochondrial fatty acid oxidation capacity. nih.gov

Table 2: Summary of this compound's Impact on Key Fatty Acid Oxidation Enzymes

| Enzyme | Location | Effect of TTA Treatment |

|---|---|---|

| Acyl-CoA Oxidase (ACO) | Peroxisomes | Activity and mRNA levels increased |

| Carnitine Palmitoyltransferase I (CPT-I) | Mitochondria (Outer Membrane) | Activity and mRNA levels marginally affected or slightly decreased |

| Carnitine Palmitoyltransferase I (CPT-I) | Peroxisomes, Microsomes | Specific activity increased |

| Carnitine Palmitoyltransferase II (CPT-II) | Mitochondria (Inner Membrane) | Activity and mRNA levels increased |

Delineation of Competitive and Non-Competitive Inhibition Mechanisms

The inhibitory profile of this compound is highly specific and illustrates the principles of competitive inhibition. In competitive inhibition, an inhibitor molecule that structurally resembles the enzyme's natural substrate competes for binding at the active site, thereby preventing the substrate from binding and catalysis from occurring. uomustansiriyah.edu.iq The degree of inhibition depends on the relative concentrations of the inhibitor and the substrate. uomustansiriyah.edu.iq

The primary documented inhibitory action of this compound involves its activated form, tetradecylthioacetyl-CoA, on the enzyme Carnitine Palmitoyltransferase I (CPT-I) . nih.gov This inhibition is observed in vitro and is best described as a competitive mechanism. The TTA-CoA molecule acts as a substrate analog to natural long-chain acyl-CoA molecules (e.g., palmitoyl-CoA). It competes for the same acyl-CoA binding site on the CPT-I enzyme, thereby inhibiting the binding and subsequent transfer of natural fatty acids to carnitine.

It is crucial to distinguish the inhibitory action of this compound from its structural isomers. Thia fatty acids with the sulfur atom in an even-numbered position, such as 4-thiatetradecanoic acid, are potent inhibitors of fatty acid oxidation, likely targeting acyl-CoA dehydrogenases in mitochondria and acyl-CoA oxidase in peroxisomes. iiarjournals.orgresearchgate.net In contrast, this compound, with its sulfur in an odd position, is not a general inhibitor of β-oxidation; its own oxidation is blocked, but it promotes the oxidation of other natural fatty acids. researchgate.netresearchgate.net This highlights how a subtle change in molecular structure dictates whether the compound acts as a metabolic modulator and promoter (3-thia) or a potent inhibitor (4-thia). While some reports characterize the inhibitory effects of 3-thia fatty acids as simple competitive inhibition, the most clearly delineated example remains the action of its CoA ester on CPT-I. nih.govresearchgate.net There is no significant evidence to suggest a non-competitive inhibition mechanism, where the inhibitor would bind to an allosteric site separate from the active site.

Biological Activities and Pharmacological Implications of 3 Thiatetradecanoic Acid

Impact on Systemic Lipid Homeostasis and Plasma Lipidomics

3-Thiatetradecanoic acid exerts profound effects on lipid metabolism, influencing the levels of various lipid species in the blood and altering the fatty acid composition of different tissues.

Efficacy in Decreasing Serum Triacylglycerol Concentrations

One of the most well-documented effects of this compound and its parent compound, tetradecylthioacetic acid, is their ability to lower serum concentrations of triacylglycerols. nih.govresearchgate.net This class of 3-thia fatty acids has been shown to reduce plasma triacylglycerol levels significantly. researchgate.net Studies in animal models have demonstrated that treatment with 3-thia fatty acids leads to a notable decrease in plasma triacylglycerol (TAG). researchgate.net This effect is attributed to the increased catabolism of fatty acids, a process stimulated by these compounds. nih.gov The positioning of the sulfur atom at the 3-position is crucial for this activity, as thia fatty acids with the sulfur atom in odd positions, like this compound, tend to decrease plasma TAG levels. researchgate.net

Modulatory Effects on Plasma Cholesterol Levels

In addition to their impact on triacylglycerols, 3-thia fatty acids also modulate plasma cholesterol levels. nih.govresearchgate.net Research has indicated that these compounds can decrease the serum concentration of cholesterol. nih.govresearchgate.net While some studies report that total cholesterol in plasma and liver remains unchanged with treatment, a notable shift in plasma lipoprotein fractions occurs, with an increase in larger HDL particles, which is considered cardioprotective. researchgate.netnih.gov This suggests a redistribution of cholesterol among different lipoprotein classes, rather than a simple reduction in total cholesterol.

Investigation of Antioxidant Properties and Reactive Oxygen Species Modulation

Beyond its effects on lipid metabolism, tetradecylthioacetic acid, a closely related 3-thia fatty acid, has been recognized for its beneficial antioxidant properties. nih.govnih.gov Fatty acids can influence the mitochondrial generation of reactive oxygen species (ROS) through various mechanisms. nih.gov Long-chain nonesterified fatty acids can affect mitochondrial ROS generation by depolarizing the inner membrane and by partially blocking the respiratory chain. nih.gov Specifically, under conditions of forward electron transport, certain unsaturated and branched-chain saturated fatty acids have been shown to increase ROS production by partially inhibiting the electron transport chain. nih.gov Conversely, under conditions of reverse electron transport, these fatty acids can strongly inhibit ROS production due to their uncoupling action. nih.gov The antioxidant effects of compounds like tetradecylthioacetic acid may be linked to peroxisome proliferator-activated receptor (PPAR)-independent metabolic pathways. nih.gov

Influence on Glucose Metabolism and Pancreatic β-Cell Function

The metabolic effects of 3-thia fatty acids extend to glucose homeostasis and the function of pancreatic β-cells. Tetradecylthioacetic acid has been shown to lower hyperglycemia and have a positive effect on insulin (B600854) levels. nih.govnih.gov This suggests an improvement in insulin sensitivity. nih.gov The intricate relationship between fatty acids and β-cell function is well-established. While some fatty acids are essential for glucose-stimulated insulin secretion, chronically elevated levels can be detrimental. nih.govmdpi.com Fatty acids can modulate insulin secretion through intracellular metabolism and by activating cell surface receptors like GPR40/FFAR1. nih.gov The ability of 3-thia fatty acids to improve insulin sensitivity indicates a potential therapeutic role in conditions characterized by insulin resistance. nih.gov

Elucidation of Structure-Activity Relationships (SAR) in this compound Analogs

The biological activity of thia fatty acids is highly dependent on their chemical structure, particularly the position of the sulfur atom within the carbon chain. Thia-substituted fatty acids with the sulfur atom in odd positions, such as this compound, exhibit different metabolic effects compared to those with the sulfur atom in even positions. researchgate.net For instance, 3-thia fatty acids tend to increase hepatic and cardiac fatty acid oxidation and decrease plasma triacylglycerol levels, whereas 4-thia fatty acids can lead to hepatic lipidosis by inhibiting β-oxidation. nih.govresearchgate.net

Furthermore, modifications to the fatty acid chain can significantly alter biological activity. For example, α-methoxylation has been shown to block β-oxidation and enhance the antifungal properties of 4-thiatetradecanoic acid. nih.gov Structure-activity relationship studies on various fatty acid analogs have revealed that factors such as chain length, the presence and position of double bonds, and the introduction of different functional groups are critical determinants of their biological effects, including their inhibitory potency against enzymes like fatty acid activation proteins. nih.gov For instance, E2-tetradecenoic acid is an inhibitor of fatty acid activation protein Faa2p. nih.gov The diverse biological activities of myristic acid derivatives, including their antifungal and antiviral properties, further underscore the importance of structural modifications. tandfonline.comresearchgate.net

Correlation Between Sulfur Position and Biological Efficacy

This compound, also known as tetradecylthioacetic acid (TTA), is characterized by a sulfur atom at the C-3 position. This substitution effectively blocks the molecule from undergoing mitochondrial β-oxidation, the primary pathway for fatty acid catabolism, because the sulfur atom prevents the formation of a necessary double bond between the alpha and beta carbons. Consequently, 3-thia fatty acids are primarily metabolized through alternative pathways, namely peroxisomal ω-oxidation followed by chain-shortening via β-oxidation from the distal end. nih.govnih.gov This metabolic rerouting is linked to a range of biological effects, including the reduction of serum triacylglycerols and cholesterol. nih.gov

In contrast, 4-thia fatty acids, where the sulfur atom is at the C-4 position, can undergo a single cycle of β-oxidation. nih.gov However, the resulting metabolite, an alkylthioacrylyl-CoA, accumulates in the mitochondria and inhibits further fatty acid oxidation. nih.govnih.gov This fundamental difference in metabolic handling underscores the critical role of the sulfur atom's placement in defining the biological consequences of thia fatty acids.

| Thia Fatty Acid Position | Primary Metabolic Pathway | Effect on β-Oxidation | Key Metabolic Consequence |

|---|---|---|---|

| 3-Thia Position (e.g., this compound) | ω-Oxidation | Blocked at the first step | Metabolized from the omega end, avoiding direct mitochondrial β-oxidation. nih.govnih.gov |

| 4-Thia Position (e.g., 4-Thiatetradecanoic Acid) | Initial β-Oxidation | Inhibited after one cycle | Accumulation of metabolites that inhibit further fatty acid oxidation. nih.govnih.gov |

Effects of Alkyl Chain Length and Substituent Variation on Bioactivity

The bioactivity of thia fatty acids is not only determined by the sulfur position but is also significantly modulated by the length of the alkyl chain and the presence of other chemical substituents. These structural modifications can alter the compound's physical properties, such as hydrophobicity and steric hindrance, which in turn affects its interaction with biological targets and metabolic enzymes.

Research on various fatty acid analogues demonstrates that alkyl chain length is a key factor in determining biological activity, including antifungal efficacy. researchgate.nettandfonline.com For instance, studies on other modified fatty acids have shown that optimal activity against specific fungal strains often corresponds to a specific chain length, with deviations leading to reduced potency. researchgate.net

Furthermore, the introduction of substituents can dramatically enhance bioactivity. Studies on the closely related 4-thiatetradecanoic acid have shown that introducing an α-hydroxy or α-methoxy group can significantly increase its antifungal potency. nih.gov The addition of an α-methoxy group to 4-thiatetradecanoic acid, for example, is thought to block the single round of β-oxidation that would normally occur, thereby altering its metabolic impact and enhancing its fungitoxic effects. nih.gov Similarly, halogenation at the α-position of tetradecanoic acid has been shown to produce potent antifungal activity. researchgate.netresearchgate.net These findings establish a clear principle: structural modifications to the fatty acid backbone, whether by altering chain length or adding functional groups, are a critical strategy for tuning the biological and pharmacological profile of compounds like this compound.

Assessment of Antifungal Activities and Myristoylation Pathway Intervention

Efficacy against Pathogenic Fungi (e.g., Candida albicans, Cryptococcus neoformans)

The potential of thia fatty acids as antifungal agents is linked to their ability to interfere with essential fungal metabolic pathways. While specific minimum inhibitory concentration (MIC) data for this compound against pathogenic fungi are not extensively documented in primary literature, studies on its close structural isomer, 4-thiatetradecanoic acid, provide valuable insights. Research has shown that 4-thiatetradecanoic acid exhibits weak antifungal activity against the opportunistic pathogens Candida albicans and Cryptococcus neoformans, with reported MIC values ranging from 4.8 to 12.7 mM. nih.gov

The antifungal efficacy of these compounds can be dramatically improved through chemical modification. For example, the introduction of an α-methoxy group to 4-thiatetradecanoic acid lowered the MIC against C. albicans and C. neoformans to the 0.8–1.2 mM range. nih.govresearchgate.net Even greater potency was observed with an α-hydroxy substitution, which resulted in an MIC of 0.17 mM against C. neoformans. nih.govresearchgate.net These findings highlight that while the basic thia-fatty acid skeleton may possess modest antifungal properties, its efficacy is highly dependent on structural modifications that influence its interaction with fungal-specific targets.

| Compound | Candida albicans (ATCC 60193) MIC | Cryptococcus neoformans (ATCC 66031) MIC |

|---|---|---|

| 4-Thiatetradecanoic Acid | 4.8 - 12.7 mM | 4.8 - 12.7 mM nih.gov |

| (±)-2-Methoxy-4-thiatetradecanoic Acid | 1.24 mM | 1.24 mM nih.gov |

| (±)-2-Hydroxy-4-thiatetradecanoic Acid | 1.0 mM | 0.17 mM nih.gov |

Linkage to N-Myristoyltransferase (NMT) Inhibition as an Antifungal Mechanism

A primary mechanism underlying the antifungal potential of myristic acid analogues, including this compound, is the inhibition of N-myristoyltransferase (NMT). ddg-pharmfac.net NMT is a vital enzyme in fungi that catalyzes the covalent attachment of myristate, a 14-carbon fatty acid, to the N-terminal glycine (B1666218) residue of a wide range of cellular proteins. nih.gov This process, known as N-myristoylation, is essential for protein function, stability, and localization, making NMT an attractive target for antifungal drug development. researchgate.netddg-pharmfac.net

This compound acts as a substrate for NMT. nih.gov However, its efficacy and selectivity as an inhibitor are crucial. Comparative studies have shown that the NMT enzyme from the yeast Saccharomyces cerevisiae exhibits a greater affinity for 4-thiatetradecanoic acid than for this compound. nih.gov This suggests that the 4-thia isomer may be a more potent inhibitor of fungal NMT.

A critical aspect for therapeutic potential is the selectivity of the inhibitor for the fungal enzyme over its human counterpart. Research indicates that while 4-thiatetradecanoic acid has a higher affinity for the S. cerevisiae NMT than for human NMT, this compound shows almost the same affinity for both the fungal and human enzymes. nih.gov This lack of selectivity for the fungal target suggests that this compound itself may have a narrow therapeutic window as an antifungal agent operating through this mechanism, as it could concurrently inhibit host NMT.

Advanced Research Methodologies for Investigating 3 Thiatetradecanoic Acid

In vivo Animal Model Studies in Metabolic and Disease Research

In the realm of metabolic and disease research, in vivo animal models are indispensable for elucidating the physiological and pathological effects of chemical compounds. For 3-Thiatetradecanoic Acid, a synthetic fatty acid analogue, rodent models have been instrumental in understanding its impact on lipid metabolism and related disorders.

Utilization of Rodent Models for Dyslipidemia and Hepatic Steatosis

Rodent models, particularly rats and mice, are frequently employed to study dyslipidemia and hepatic steatosis due to their well-characterized metabolic pathways that share similarities with humans. nih.govnih.govcriver.com Dyslipidemia, characterized by abnormal levels of lipids like cholesterol and triglycerides in the blood, and hepatic steatosis, the accumulation of fat in the liver, are key features of metabolic syndrome. nih.govnih.govoatext.com

Studies have shown that this compound can lower plasma lipid levels in rats. caymanchem.com Animal models of dyslipidemia can be induced through high-fat diets or genetic modifications, such as in ApoE-/- or LDLR-/- mice, which are prone to developing atherosclerosis. criver.commdpi.com These models allow researchers to investigate how this compound influences the lipid profiles and the development of fatty liver. oatext.comnih.gov For instance, research has demonstrated that this compound can reduce the secretion of triacylglycerol from cultured rat hepatocytes, a key process in managing hepatic fat. nih.gov

The table below summarizes the effects of this compound on lipid parameters in rodent models as reported in various studies.

| Model | Key Findings | Reference |

| Rats | Decreased serum concentration of triacylglycerols and cholesterol. | researchgate.net |

| Rats | Lowers plasma lipid levels. | caymanchem.com |

| Cultured Rat Hepatocytes | Reduces secretion of triacylglycerol. | nih.gov |

| Mice (ApoE/LDLR-/-) | Characterized by elevated cholesterol and LDL levels. | mdpi.com |

Quantitative Assessment of Tissue-Specific Fatty Acid Metabolism and Oxidation Rates

To understand the mechanisms behind the lipid-lowering effects of this compound, it is crucial to quantify fatty acid metabolism and oxidation rates in specific tissues. Advanced techniques involving stable isotopes and mass spectrometry enable the tracing of fatty acid flux through various metabolic pathways. nih.govnih.gov

Radiolabeled fatty acids, such as [1-14C]oleic acid, are often used to measure fatty acid oxidation rates in tissues and cultured cells. nih.govnih.gov Studies have shown that this compound stimulates the oxidation of oleic acid in cultured rat hepatocytes. nih.gov This increased oxidation is a key mechanism by which it reduces the availability of fatty acids for triglyceride synthesis and secretion. nih.gov Noninvasive methods like magnetic resonance spectroscopy (MRS) and positron emission tomography (PET) can also be used to quantify fatty acid metabolism in vivo, providing a comprehensive picture of its effects on different organs. nih.gov

The following table outlines methodologies used to assess fatty acid metabolism.

| Methodology | Application | Key Measurement |

| Stable Isotope Tracers | Tracking fatty acid flux in vivo. | Incorporation into complex lipids (TG, PL, CE). |

| Radiolabeled Fatty Acids | Measuring fatty acid oxidation rates. | Production of acid-soluble metabolites or CO2. |

| Magnetic Resonance Spectroscopy (MRS) | Noninvasive quantification of tissue lipid content. | Relative concentrations of lipid pools. |

| Positron Emission Tomography (PET) | Measuring tissue-specific fatty acid uptake and metabolism. | Fractional uptake, oxidation, and esterification rates. |

In vitro Cellular and Subcellular Experimental Systems

In vitro systems, including cell cultures and isolated enzyme assays, provide a controlled environment to dissect the molecular mechanisms of action of this compound at the cellular and subcellular levels.

Hepatocyte Cultures for Examining Peroxisomal β-Oxidation Induction

Hepatocytes, the primary functional cells of the liver, are central to lipid metabolism. Cultured hepatocytes are a valuable tool for studying the direct effects of compounds on liver cells. nih.govnih.govplos.org It has been reported that 3-thia fatty acids, including this compound, are potent inducers of peroxisomal β-oxidation in hepatocytes. researchgate.net This process is a key pathway for breaking down fatty acids.

Isolated Enzyme Assays for Kinetic and Mechanistic Studies

To gain a deeper understanding of how this compound interacts with specific enzymes, isolated enzyme assays are employed. These assays allow for the detailed characterization of enzyme kinetics, including the determination of Michaelis constants (Km) and maximum velocities (Vmax). europa.eubeilstein-institut.debmglabtech.com

By isolating enzymes involved in fatty acid metabolism, researchers can directly assess the effect of this compound on their activity. For example, continuous spectrophotometric assays can be used to measure the activity of adenylation enzymes, which are involved in the activation of fatty acids. nih.gov Such studies provide crucial information on the compound's mechanism of action at the molecular level. europa.eu

The table below provides examples of kinetic parameters that can be determined through isolated enzyme assays.

| Parameter | Description | Significance |

| Km (Michaelis Constant) | Substrate concentration at which the reaction rate is half of Vmax. | Indicates the affinity of the enzyme for the substrate. |

| Vmax (Maximum Velocity) | The maximum rate of the reaction when the enzyme is saturated with the substrate. | Represents the catalytic efficiency of the enzyme. |

| kcat (Turnover Number) | The number of substrate molecules converted to product per enzyme molecule per unit of time. | Measures the intrinsic catalytic activity of the enzyme. |

| Ki (Inhibition Constant) | The concentration of an inhibitor required to produce half-maximum inhibition. | Quantifies the potency of an inhibitor. |

Cell-Based Assays for Gene Expression and Signaling Pathway Analysis

Cell-based assays are essential for investigating how this compound modulates gene expression and cellular signaling pathways. nih.govprecisionformedicine.comnih.govcriver.com Reporter gene assays, for instance, can be used to study the activation of specific transcription factors and signaling pathways. bmglabtech.com

It is known that this compound acts as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid metabolism. caymanchem.commedchemexpress.com By using cell lines transfected with reporter constructs, researchers can quantify the extent to which this compound activates different PPAR isoforms. Furthermore, techniques like quantitative real-time PCR (qPCR) and microarrays can be used to analyze the expression of a wide range of genes involved in fatty acid metabolism, providing a comprehensive view of the cellular response to this compound. wur.nl

Sophisticated Spectroscopic and Chromatographic Analytical Platforms

The precise analysis of this compound (3-TTA) and its metabolic impact relies on powerful analytical platforms that can identify and quantify molecules in complex biological mixtures. High-resolution chromatography coupled with mass spectrometry forms the cornerstone of these investigations.

Comprehensive Fatty Acid Profiling using High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a fundamental technique for the detailed profiling of total fatty acid composition in biological samples following exposure to 3-TTA. This method provides a comprehensive snapshot of how 3-TTA influences the endogenous fatty acid pool. The process involves the extraction of total lipids from a sample, followed by a derivatization step, typically methylation, to convert fatty acids into their more volatile fatty acid methyl esters (FAMEs). chromatographyonline.com

These FAMEs are then injected into the GC system, where they are separated based on their boiling points and polarity on a long capillary column. lipidmaps.org As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. nih.gov By comparing these spectra and the retention times to those of known standards and library data, individual fatty acids can be identified and quantified. nih.govspectroscopyonline.com This allows researchers to observe changes in the levels of endogenous saturated and unsaturated fatty acids, providing insights into the metabolic effects of 3-TTA, such as the inhibition or induction of fatty acid oxidation and desaturation pathways. nih.gov

Table 1: GC-MS Parameters for Fatty Acid Analysis

| Parameter | Description |

|---|---|

| Derivatization | Conversion to volatile esters (e.g., Fatty Acid Methyl Esters - FAMEs) using reagents like N,O-bis(trimethylsilyl) trifluoroacetamide. lipidmaps.org |

| GC Column | Typically a high-resolution capillary column (e.g., HP-5MS) for optimal separation of isomers. lipidmaps.org |

| Ionization Mode | Electron Ionization (EI) is common, providing detailed fragmentation patterns for library matching. chromatographyonline.comspectroscopyonline.com |

| Detection | A mass spectrometer operating in full scan mode to collect mass spectra of all eluting compounds. Selected Ion Monitoring (SIM) can be used for higher sensitivity of specific target analytes. lipidmaps.org |

| Quantification | Based on the relative abundance of a compound compared to a stable isotope-labeled internal standard. lipidmaps.org |

Analysis of Lipid Mediators via Liquid Chromatography-Mass Spectrometry (LC-MS)

While GC-MS is ideal for total fatty acid profiling, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when used in a tandem MS/MS configuration, is the premier tool for analyzing bioactive lipid mediators. scispace.com These molecules, such as resolvins, protectins, and leukotrienes, are often present at very low concentrations and are derived from polyunsaturated fatty acids through various enzymatic pathways. nih.govfrontiersin.org Investigating the influence of 3-TTA on these signaling molecules is crucial for understanding its effects on inflammatory processes.

The analytical workflow typically begins with solid-phase extraction (SPE) to isolate and concentrate lipid mediators from the biological matrix, such as plasma or tissue homogenates. mdpi.com The extract is then injected into a liquid chromatograph, often using reverse-phase chromatography, to separate the different mediator species. The separated molecules are then ionized, commonly with electrospray ionization (ESI), and analyzed by a tandem mass spectrometer. scispace.comshimadzu.com This setup allows for highly sensitive and specific quantification using modes like Multiple Reaction Monitoring (MRM), where the instrument is set to detect a specific precursor ion and its unique fragment ion. This LC-MS/MS approach enables the simultaneous profiling of a wide array of biochemically related lipid mediators, advancing our understanding of how compounds like 3-TTA may modulate inflammation and its resolution. scispace.comshimadzu.com

Application of Advanced NMR Techniques for Metabolic Tracing and Flux Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for studying metabolism. nih.govmdpi.com In the context of 3-TTA, advanced NMR methods, particularly those involving stable isotopes like Carbon-13 (¹³C), are invaluable for metabolic tracing and flux analysis. nih.gov This approach, known as Stable Isotope-Resolved Metabolomics (SIRM), allows researchers to follow the metabolic fate of a labeled molecule in living cells or organisms. nih.govuii.ac.id

To perform such a study, a ¹³C-labeled version of 3-TTA is synthesized and introduced into a biological system. chemrxiv.org As the cells metabolize the labeled compound, the ¹³C atoms are incorporated into downstream metabolites. d-nb.info By analyzing samples over time with high-resolution NMR, it is possible to detect the ¹³C label in various molecules and even determine its specific position within their chemical structures. nih.govwellcomeopenresearch.org This provides direct evidence of pathway activity. frontiersin.org Techniques like 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectroscopy can resolve complex mixtures of metabolites, allowing for the identification and quantification of labeled products. nih.govwellcomeopenresearch.org By measuring the rate of incorporation and the distribution of the isotope label, researchers can calculate metabolic fluxes, providing a quantitative understanding of how 3-TTA is processed and how it perturbs central metabolic networks like glycolysis and the TCA cycle. d-nb.infonih.gov

Computational and Structural Biology Approaches

Complementing experimental techniques, computational and structural biology methods provide atomic-level insights into the molecular interactions of this compound and help predict its biological activity.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (a ligand, such as 3-TTA) when bound to a larger molecule (a receptor, typically a protein). nih.govnutricion.org This method models the interaction between the ligand and the protein's binding site at an atomic level, helping to characterize the behavior of the small molecule and elucidate biochemical processes. nih.gov For 3-TTA, which is known to be a ligand for Peroxisome Proliferator-Activated Receptors (PPARs), docking simulations can predict its binding pose within the receptor's ligand-binding domain and estimate the strength of the interaction. medchemexpress.comcaymanchem.com

Following docking, Molecular Dynamics (MD) simulations can be employed to study the physical movements of the atoms and molecules in the ligand-receptor complex over time. researchgate.net An MD simulation calculates the interactions between atoms and uses Newton's laws of motion to simulate their dynamic evolution, providing a view of the conformational changes and stability of the complex. researchgate.netmdpi.com This allows researchers to assess the stability of the binding pose predicted by docking and understand how the protein and ligand structures fluctuate, offering a more dynamic and realistic picture of the binding event. researchgate.net

Table 2: Computational Simulation Workflow for 3-TTA

| Step | Technique | Purpose | Key Outputs |

|---|---|---|---|

| 1. Preparation | Structure Retrieval | Obtain 3D structures of 3-TTA and the target protein (e.g., from PubChem, PDB). | Input coordinate files for ligand and receptor. |

| 2. Binding Pose Prediction | Molecular Docking | Predict the most favorable binding orientation of 3-TTA in the protein's active site. nih.gov | Binding pose, docking score (binding affinity estimate). jmbfs.org |

| 3. Stability Analysis | Molecular Dynamics (MD) | Simulate the movement of the protein-ligand complex over time to assess stability. researchgate.net | Trajectory of atomic positions, analysis of conformational changes, interaction energy over time. |

| 4. Interaction Analysis | Post-MD Analysis | Identify key amino acid residues involved in binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions). | Detailed map of ligand-receptor interactions. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Bioactivity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.govepa.gov The fundamental principle is that the structural properties of a molecule, such as its size, shape, and electronic characteristics, determine its activity.

To build a QSAR model for thia-fatty acids, a dataset of related compounds with known biological activities (e.g., their potency as PPAR activators) is required. nih.govnih.gov For each compound, a set of numerical values known as "molecular descriptors" is calculated to represent its physicochemical properties. Machine learning or statistical methods are then used to develop a mathematical model that connects these descriptors to the observed activity. nih.gov Once a statistically reliable model is established, it can be used to predict the bioactivity of new, untested compounds based solely on their chemical structure. epa.govnih.gov This approach can guide the synthesis of novel thia-fatty acid analogs with potentially enhanced or more specific biological effects, making the drug discovery process more efficient. annualreviews.org

Future Research Directions and Therapeutic Prospects of 3 Thiatetradecanoic Acid

Exploration of Novel Therapeutic Applications Beyond Established Lipid Metabolism Roles

While the role of 3-Thiatetradecanoic Acid as a pan-Peroxisome Proliferator-Activated Receptor (PPAR) agonist and a modulator of lipid homeostasis is well-established, current research is actively exploring its therapeutic utility in a variety of other contexts. nih.govnih.gov These investigations are driven by the compound's demonstrated anti-inflammatory, antioxidant, and antiproliferative properties. nih.gov

Anti-Inflammatory and Immunomodulatory Effects:

Preclinical studies have highlighted the potential of TTA in mitigating inflammatory conditions. In a mouse model of chronic inflammation, dietary TTA administration was shown to have beneficial effects on serum cholesterol and triacylglycerol levels, and it positively influenced the hepatic fatty acid composition, leading to an increased anti-inflammatory fatty acid index. nih.gov Furthermore, in a rat model of experimental colitis, TTA treatment led to a reduction in colonic oxidative damage and lowered levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 at both the protein and mRNA level. nih.govresearchgate.net These findings suggest a therapeutic potential for TTA in inflammatory bowel disease.

The anti-inflammatory actions of TTA also extend to the vascular system. Research has demonstrated that TTA can suppress the tumor necrosis factor-alpha (TNF-α)-induced expression of vascular cell adhesion molecule 1 (VCAM-1) and interleukin 8 (IL-8) in human endothelial cells. ahajournals.org This attenuation of endothelial cell activation is significant as this process is a key pathogenic factor in several inflammatory disorders, including atherosclerosis. ahajournals.org A pilot study in patients with psoriasis, an inflammatory skin condition, showed that TTA treatment downregulated serum levels of soluble VCAM-1 and IL-8, underscoring its potential relevance in human inflammatory diseases. ahajournals.org

Anticancer Properties:

Emerging evidence suggests that TTA may possess anticancer properties. Studies have shown that TTA can inhibit the growth of rat glioma cells both ex vivo and in vivo. ahajournals.org The mechanisms underlying these effects are thought to involve both PPAR-dependent and PPAR-independent pathways. ahajournals.org The antiproliferative and pro-apoptotic effects of TTA in rapidly proliferating cells further support its potential as a novel therapeutic agent in oncology. nih.gov

Cardioprotective Effects:

Beyond its lipid-lowering effects, which indirectly benefit cardiovascular health, TTA has shown direct cardioprotective potential. In a rat model of post-myocardial infarction heart failure, TTA treatment had a beneficial effect on cardiac function. nih.gov This improvement was associated with a decrease in plasma-free fatty acids and a favorable modulation of the myocardial fatty acid composition, specifically an increase in n-3 polyunsaturated fatty acids. nih.gov Furthermore, in a type 2 diabetic mouse model, TTA treatment improved ischemic tolerance, an effect likely related to its antioxidant properties. nih.gov

| Potential Therapeutic Application | Key Research Findings | Disease Model |

| Inflammatory Bowel Disease | Reduced colonic oxidative damage and levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). nih.govresearchgate.net | Rat model of DSS-induced colitis. nih.govresearchgate.net |

| Atherosclerosis | Suppressed TNF-α-induced expression of VCAM-1 and IL-8 in endothelial cells. ahajournals.org | Human umbilical vein endothelial cells (HUVECs). ahajournals.org |

| Psoriasis | Downregulated serum levels of sVCAM-1 and IL-8. ahajournals.org | Human patients with psoriasis. ahajournals.org |

| Cancer (Glioma) | Inhibited growth of glioma cells ex vivo and in vivo. ahajournals.org | Rat glioma cell lines and in vivo rat model. ahajournals.org |

| Heart Failure | Improved cardiac function and modulated myocardial fatty acid composition. nih.gov | Rat model of post-myocardial infarction heart failure. nih.gov |

| Myocardial Ischemia | Improved ischemic tolerance. nih.gov | Type 2 diabetic (db/db) mice. nih.gov |

Development of this compound as a Biochemical Probe for Undiscovered Metabolic Pathways

The unique chemical structure of this compound, specifically the substitution of a carbon atom with a sulfur atom at the 3-position, renders it resistant to mitochondrial β-oxidation. nih.govnih.gov This inherent property, combined with its ability to be absorbed and metabolized through alternative pathways, positions TTA as a valuable biochemical probe for elucidating novel metabolic routes.

While not being a substrate for β-oxidation, TTA undergoes ω-oxidation followed by partial β-oxidation from the omega end. nih.gov Its metabolism and subsequent effects on various metabolic pathways can be traced and analyzed to provide insights into cellular lipid handling and energy metabolism under different physiological and pathological conditions. For instance, studies have shown that TTA administration leads to distinct changes in the plasma amino acid and L-carnitine ester profiles, suggesting a strong influence on amino acid and fatty acid catabolism that can be further investigated. plos.org

By tracking the metabolic fate of TTA and its metabolites, researchers can potentially identify and characterize previously unknown or poorly understood metabolic pathways. This could be particularly useful in studying metabolic reprogramming in diseases such as cancer and metabolic syndrome. The differential effects of TTA on gene expression related to lipid metabolism in various tissues, such as the liver and intestine, further highlight its potential as a tool to dissect tissue-specific metabolic regulation. nih.gov

Translational Research and Preclinical Development Strategies

The promising preclinical findings for this compound have paved the way for translational research and the formulation of preclinical development strategies for its potential use in human diseases. The primary goal of these strategies is to bridge the gap between basic research and clinical application.

Preclinical Models for Inflammatory and Metabolic Diseases:

Preclinical development heavily relies on the use of relevant animal models that mimic human disease states. For instance, the dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in rats has been instrumental in demonstrating the anti-inflammatory and antioxidant effects of TTA in the gut. nih.govresearchgate.net Similarly, the human TNFα transgenic mouse model has been employed to study the effects of TTA in a state of chronic, low-grade inflammation, which is a hallmark of many metabolic diseases. nih.gov In the context of cardiovascular disease, a rat model of post-myocardial infarction heart failure has been utilized to evaluate the cardioprotective effects of TTA. nih.gov

Oncology-focused Preclinical Testing:

In the realm of oncology, preclinical studies have involved both in vitro cell culture systems and in vivo animal models. The use of rat glioma cell lines has provided initial evidence for the antiproliferative effects of TTA. ahajournals.org Future preclinical development in oncology will likely involve a broader range of cancer cell lines and more sophisticated models such as patient-derived xenografts (PDXs) to better predict clinical efficacy.

Pharmacokinetics and Safety Assessment:

A crucial aspect of preclinical development is the assessment of the compound's pharmacokinetic profile and safety. A phase 1 study in healthy male volunteers has been conducted to evaluate the safety, tolerability, and pharmacokinetics of TTA. Further studies are necessary to establish a comprehensive safety profile before advancing to larger clinical trials for specific disease indications.

Identification of Novel Biological Targets and Signaling Cascade Modulations

While the activation of Peroxisome Proliferator-Activated Receptors (PPARs) is a key mechanism of action for this compound, there is a growing body of evidence suggesting that its biological effects are also mediated through PPAR-independent pathways. nih.govahajournals.org The identification of these novel targets and the elucidation of the signaling cascades they modulate are critical areas of future research.

PPAR-Independent Mechanisms:

Studies have shown that some of the anti-inflammatory and antioxidant effects of TTA may not be solely dependent on PPAR activation. nih.govahajournals.org For example, the suppression of TNF-α-induced VCAM-1 and chemokine expression in the liver of PPAR-α deficient mice was not observed, indicating a PPAR-α dependent mechanism in this specific context. However, the same study noted that TTA did not enhance PPAR-α–target genes in human endothelial cells, suggesting that the anti-inflammatory effects in these cells might involve different pathways. ahajournals.org It has been proposed that some of the antioxidant effects of TTA could be mediated through the inhibition of nuclear factor-kappa B (NF-κB) activation. ahajournals.org

Modulation of Gene Expression and Signaling Pathways:

TTA has been shown to modulate the expression of a wide array of genes involved in lipid metabolism, inflammation, and cell differentiation. ahajournals.orgnih.gov In the context of experimental colitis, TTA treatment led to the upregulation of Pparg mRNA expression in the colon, suggesting that PPARγ signaling is involved in its anti-inflammatory response in this tissue. nih.govresearchgate.net Furthermore, TTA has been shown to influence the expression of genes such as fatty acid translocase (Cd36), fatty acid binding protein 1 (L-Fabp), and acyl-CoA synthetases (Acsl3 and Acsl5) in the intestine. nih.gov

Q & A

Q. What statistical approaches mitigate false positives in high-throughput screens of this compound derivatives?

- Best Practices : Apply Benjamini-Hochberg correction for multiple comparisons. Use dose-response curves (IC50/EC50) and replicate experiments (n ≥ 3) to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products